molecular formula C22H29N5O3 B4899163 2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide

2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide

Cat. No.: B4899163
M. Wt: 411.5 g/mol
InChI Key: RMKKOFBZZYYQFP-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide is a complex organic compound that features a combination of several functional groups, including methoxy, pyrrolidinyl, piperidinyl, pyrazolyl, and benzamide moieties

Preparation Methods

The synthesis of 2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the pyrrolidinyl and piperidinyl intermediates: These intermediates are typically synthesized through cyclization reactions involving appropriate precursors.

    Coupling of the pyrazolyl group: This step often involves the use of pyrazole derivatives and coupling agents such as EDCI or DCC.

    Introduction of the benzamide moiety: This is achieved through amide bond formation, typically using reagents like HATU or TBTU.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Biological Research: It is used in studies involving receptor binding and signal transduction pathways.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide can be compared with similar compounds that feature pyrrolidinyl, piperidinyl, pyrazolyl, or benzamide moieties. Some similar compounds include:

    N-(2-pyrrolidin-1-ylacetyl)piperidine: A simpler analog lacking the pyrazolyl and benzamide groups.

    Pyrazolylbenzamide derivatives: Compounds that share the pyrazolyl and benzamide moieties but differ in other functional groups.

    Methoxybenzamides: Compounds that feature the methoxy and benzamide groups but lack the pyrrolidinyl and piperidinyl moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

IUPAC Name

2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-30-19-7-3-2-6-18(19)22(29)24-20-8-11-23-27(20)17-9-14-26(15-10-17)21(28)16-25-12-4-5-13-25/h2-3,6-8,11,17H,4-5,9-10,12-16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKKOFBZZYYQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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